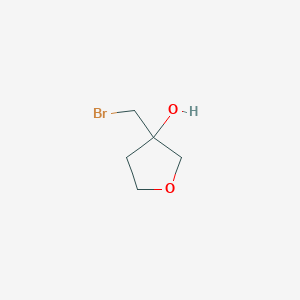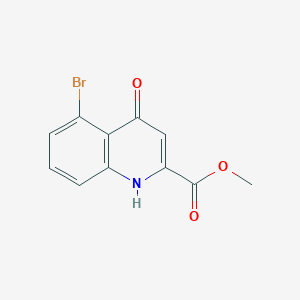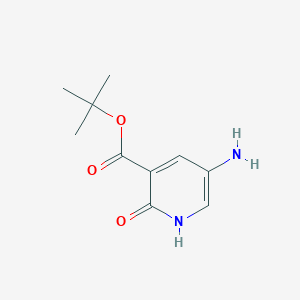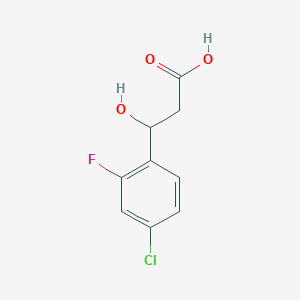![molecular formula C13H14O2 B13508991 rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the carbene intermediate . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclopropane structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(1R)-2-[(1R,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)/t9-,10+,11?,12-/m1/s1 |
InChI-Schlüssel |
XFIGCNCLVXGNDI-AYLPWXGPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)C3C[C@H]3C(=O)O |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)C3CC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


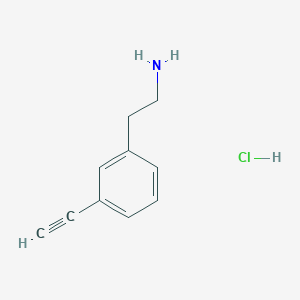
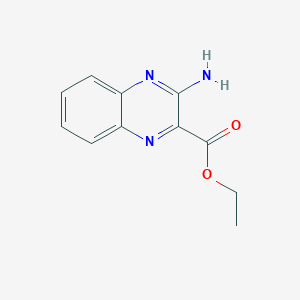
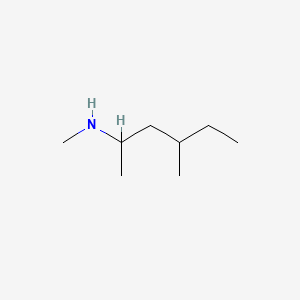
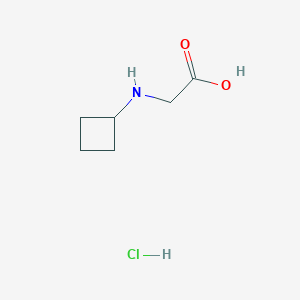
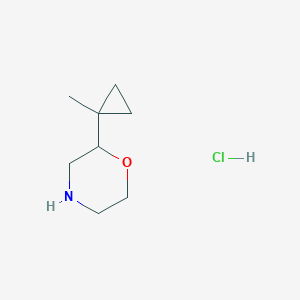
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)

